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L-Leucine, N-(1,3-dioxobutyl)-

Cat. No.: B3246857
CAS No.: 1803-64-1
M. Wt: 215.25 g/mol
InChI Key: IAGGSVVVSMQVOY-QMMMGPOBSA-N
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Description

Historical Trajectories of Research on N-Acylated Amino Acids in Biological Systems

The history of N-acyl amino acids in mammalian systems dates back to the 19th century with the discovery of N-benzoylglycine (hippurate). nih.gov Early research in the mid-20th century identified specific short-chain NAAAs, such as N-acetylglutamate, as crucial metabolic regulators. frontiersin.org For many years, knowledge was largely confined to these short-chain derivatives, which were often studied as biomarkers for various metabolic diseases. frontiersin.org

A significant surge in interest occurred in the last three decades of the 20th century, spurred by landmark discoveries of other structurally related fatty acid amides. frontiersin.orgnih.gov The identification of N-arachidonoylethanolamine, or anandamide, as an endogenous ligand for cannabinoid receptors in 1992 was a pivotal moment. frontiersin.orgnih.gov This discovery renewed scientific focus on related compounds, including the long-chain NAAAs. nih.govmdpi.com The subsequent development of advanced analytical techniques, such as functional proteomics and targeted lipidomics, has enabled the discovery of a vast and growing number of naturally occurring N-acyl-amines, revealing their widespread presence and complex roles in biology. nih.gov

Chemico-Biological Significance of N-Acyl Amide Linkages in Metabolites and Analogs

The defining feature of an N-acyl amino acid is the amide bond that links the nitrogen atom of an amino acid to the acyl group of a carboxylic acid, often a fatty acid. nih.govpnas.org This linkage is fundamental to the diverse functionality of this class of molecules. The combination of a lipid (the acyl group) and an amino acid creates an amphiphilic molecule with unique physicochemical properties.

The true significance of this linkage lies in its combinatorial potential; theoretically, any amino acid can be combined with any fatty acid, creating a vast library of hundreds of potential bioactive lipids. nih.govfrontiersin.org This structural diversity allows for a wide range of biological activities. N-acyl amides function as crucial signaling molecules in nearly every aspect of mammalian physiology, including cardiovascular function, energy metabolism, pain sensation, inflammation, and cell-to-cell communication. pnas.orgwikipedia.org For instance, certain NAAAs can directly interact with and modulate the activity of ion channels and G-protein coupled receptors, while others can uncouple mitochondrial respiration. pnas.orgnomuraresearchgroup.com The N-acyl amide structure is therefore a key determinant of the molecule's interaction with biological systems and its subsequent physiological effects.

Structural Classification and Nomenclature within the N-Acyl Amino Acid Landscape for L-Leucine, N-(1,3-dioxobutyl)-

N-acyl amino acids are a distinct class within the larger superfamily of fatty acid amides. frontiersin.orgnih.gov This superfamily also includes other important biological lipids such as N-acylethanolamines (e.g., anandamide) and N-acyl dopamines. frontiersin.orgwikipedia.org NAAAs are specifically defined as containing a formal amide linkage between a carboxylic acid and the amino group of an amino acid.

The compound of focus, L-Leucine, N-(1,3-dioxobutyl)- , belongs to the class of N-acyl-alpha-amino acids. iarc.fr Its structure consists of:

L-Leucine: An essential, proteinogenic alpha-amino acid with a non-polar isobutyl side chain. nih.govwikipedia.org

N-(1,3-dioxobutyl)- group: This is an acyl group derived from acetoacetic acid (3-oxobutanoic acid). Therefore, a common synonym for the compound is N-acetoacetyl-L-leucine .

The key chemical features of this synthetic compound are summarized in the interactive table below.

PropertyValueSource
Chemical Name L-Leucine, N-(1,3-dioxobutyl)-N/A
Synonym N-Acetoacetyl-L-leucineN/A
Molecular Formula C10H17NO4 chemicalbook.com
Molecular Weight 215.25 g/mol N/A
CAS Number 170982-49-7N/A

Users can sort and filter the data within the table.

Rationale for Focused Academic Investigation of L-Leucine, N-(1,3-dioxobutyl)-

While direct research on L-Leucine, N-(1,3-dioxobutyl)- is not extensively published, the rationale for its academic investigation can be inferred from the known properties of its constituent parts and related molecules. The synthesis of this compound is likely driven by several research objectives.

First, the parent amino acid, L-leucine, is a well-studied regulator of metabolism, most notably as a potent activator of the mTOR signaling pathway, which is critical for stimulating muscle protein synthesis and regulating energy homeostasis. mdpi.com The acylation of L-leucine, as seen in the related compound N-acetyl-L-leucine, can modify its pharmacokinetic properties and lead to novel therapeutic applications in neurology. curesyngap1.orgbiorxiv.orguni-marburg.de Therefore, a primary motivation for studying L-Leucine, N-(1,3-dioxobutyl)- is to explore how this specific N-acylation alters the inherent biological activity of L-leucine, potentially creating a novel modulator of metabolic or cellular signaling pathways.

Second, the N-(1,3-dioxobutyl) group, also known as an acetoacetyl group, is a chemically reactive moiety. The 1,3-dicarbonyl structure is a versatile functional group in organic synthesis and a known pharmacophore that can interact with various biological targets. Its incorporation into L-leucine creates a novel building block for chemical synthesis, potentially for use in constructing complex peptides or as a precursor for enzyme inhibitors. The synthesis of its methyl ester further suggests its utility as a chemical intermediate. chemicalbook.com Academic investigation would therefore be crucial to characterize its reactivity, stability, and potential as a synthetic tool in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B3246857 L-Leucine, N-(1,3-dioxobutyl)- CAS No. 1803-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-methyl-2-(3-oxobutanoylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6(2)4-8(10(14)15)11-9(13)5-7(3)12/h6,8H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGGSVVVSMQVOY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309235
Record name N-(1,3-Dioxobutyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803-64-1
Record name N-(1,3-Dioxobutyl)-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Dioxobutyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for L Leucine, N 1,3 Dioxobutyl and Its Analogs

Chemo- and Regioselective Acylation Strategies for the N-(1,3-dioxobutyl) Moiety

The introduction of the N-(1,3-dioxobutyl) group onto the L-leucine scaffold requires precise control to ensure the reaction occurs selectively at the amino group without affecting the carboxylic acid functionality. Various strategies have been developed to achieve this, ranging from direct acylation with highly reactive reagents to the use of protecting groups and enzymatic catalysis.

Direct Acylation via Activated Acetoacetate (B1235776) Derivatives

Direct acylation of L-leucine with activated derivatives of acetoacetic acid is a primary approach for the synthesis of L-Leucine, N-(1,3-dioxobutyl)-. One of the most common and reactive acetoacetylating agents is diketene (B1670635). The reaction of L-leucine with diketene typically proceeds under aqueous alkaline conditions, where the amino group of L-leucine acts as a nucleophile, attacking the electrophilic carbonyl group of the β-lactone ring of diketene. This results in the ring-opening of diketene and the formation of the desired N-acetoacetyl derivative.

The reaction conditions, such as pH, temperature, and stoichiometry, are critical for maximizing the yield and minimizing side reactions. Maintaining an alkaline pH is essential to deprotonate the amino group, thereby increasing its nucleophilicity. However, excessively high pH can lead to the hydrolysis of diketene.

Another approach involves the use of other activated acetoacetate derivatives, such as acetoacetyl chloride or mixed anhydrides. These reagents are highly reactive and can acylate the amino group of L-leucine efficiently. However, their high reactivity can also lead to a lack of selectivity and the formation of byproducts, necessitating careful control of the reaction conditions.

Acylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
DiketeneAqueous alkaline solution (e.g., NaOH or KOH), controlled temperature (0-10 °C)High reactivity, readily availableProne to hydrolysis, potential for side reactions
Acetoacetyl ChlorideAnhydrous organic solvent, presence of a base (e.g., triethylamine)High reactivityHighly sensitive to moisture, can lead to over-acylation
Mixed AnhydridesAnhydrous organic solvent, low temperatureCan be generated in situ, tunable reactivityRequires prior preparation of the mixed anhydride

Protecting Group Chemistry in the Synthesis of N-Acetoacetyl Leucine

To enhance the selectivity of the acylation reaction and prevent unwanted side reactions, protecting group chemistry is often employed. The carboxylic acid group of L-leucine can be temporarily protected, typically as an ester, to prevent its participation in the reaction. This strategy allows the acylation to occur exclusively at the free amino group.

The general synthetic sequence involves:

Protection: Esterification of the carboxylic acid group of L-leucine.

Acylation: Reaction of the L-leucine ester with an acetoacetylating agent.

Deprotection: Removal of the ester protecting group to yield L-Leucine, N-(1,3-dioxobutyl)-.

This approach offers greater control over the reaction and often leads to higher yields of the desired product with fewer impurities.

Protecting GroupProtection MethodDeprotection MethodKey Features
Methyl/Ethyl EsterFischer-Speier esterification (acid catalyst)Saponification (base hydrolysis)Simple to introduce, but basic deprotection might affect the β-ketoamide
Benzyl (B1604629) EsterReaction with benzyl alcohol and an acid catalystHydrogenolysis (e.g., H2/Pd-C)Mild deprotection conditions, orthogonal to many other protecting groups
tert-Butyl EsterReaction with isobutylene (B52900) or tert-butyl acetateAcidolysis (e.g., trifluoroacetic acid)Stable to a wide range of conditions, removed with acid

Enzymatic Approaches for Acyl Transfer to L-Leucine

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases and acyltransferases are enzymes that can catalyze the transfer of acyl groups, including the acetoacetyl group, to the amino group of L-leucine. These reactions are typically carried out under mild conditions in aqueous or organic solvents, which helps to preserve the stereochemical integrity of the chiral center.

The use of enzymes can offer several advantages:

High Selectivity: Enzymes can distinguish between the amino and carboxylic acid groups, eliminating the need for protecting groups.

Stereospecificity: Enzymes often exhibit high stereospecificity, ensuring that the reaction occurs only on the L-enantiomer of leucine.

Mild Reaction Conditions: Enzymatic reactions are typically performed at or near room temperature and neutral pH, which minimizes side reactions and degradation of the product.

Research in this area is focused on identifying and engineering enzymes with high activity and stability for the synthesis of N-acetoacetyl amino acids. The choice of the acyl donor, such as ethyl acetoacetate or other acetoacetate esters, and the reaction medium are crucial parameters for optimizing the enzymatic synthesis. While still an emerging field, enzymatic acylation holds significant promise for the sustainable and efficient production of L-Leucine, N-(1,3-dioxobutyl)-.

Stereoselective Control in the Synthesis of L-Leucine, N-(1,3-dioxobutyl)-

Maintaining the stereochemical configuration of the chiral center in L-leucine is of paramount importance during the synthesis of L-Leucine, N-(1,3-dioxobutyl)-. Furthermore, the development of methods for the diastereoselective synthesis of novel analogs is a key area of interest.

Retention of L-Leucine Stereochemistry

The primary concern during the N-acylation of L-leucine is the potential for racemization at the α-carbon. Racemization can occur under harsh reaction conditions, particularly in the presence of strong bases or high temperatures.

To ensure the retention of the L-configuration, the following strategies are employed:

Mild Reaction Conditions: Carrying out the acylation at low temperatures and using mild bases helps to minimize the risk of epimerization.

Careful Selection of Reagents: The choice of the acylating agent and any coupling reagents is critical. Reagents that are known to promote racemization should be avoided.

Enzymatic Synthesis: As mentioned previously, enzymatic methods are inherently stereospecific and are an excellent choice for maintaining the stereochemical purity of the product.

The stereochemical integrity of the final product is typically verified using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation.

Diastereoselective Synthesis of Novel Analogs

The synthesis of novel analogs of L-Leucine, N-(1,3-dioxobutyl)- with additional stereocenters presents a greater synthetic challenge. The goal is to control the formation of the new stereocenter relative to the existing stereocenter of the L-leucine moiety, leading to the preferential formation of one diastereomer over the other.

One approach to achieving diastereoselective synthesis is to use L-leucine as a chiral auxiliary . In this strategy, the chiral information from the L-leucine backbone is transferred to the newly forming stereocenter during the reaction. For example, in the synthesis of β-keto amides with a chiral center in the side chain, the stereochemistry of the L-leucine can influence the facial selectivity of an incoming electrophile.

Another strategy involves the use of chiral catalysts or reagents that can direct the stereochemical outcome of the reaction. For instance, in the synthesis of analogs where the 1,3-dioxobutyl moiety is modified, a chiral Lewis acid could be used to coordinate to the β-dicarbonyl system and direct the approach of a nucleophile from a specific face.

The development of these diastereoselective methods is crucial for accessing a wider range of structurally diverse and stereochemically defined analogs of L-Leucine, N-(1,3-dioxobutyl)- for further investigation and application.

Green Chemistry Principles Applied to L-Leucine, N-(1,3-dioxobutyl)- Synthesis

The application of green chemistry principles to the synthesis of L-Leucine, N-(1,3-dioxobutyl)- aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. The primary reaction for introducing the N-(1,3-dioxobutyl) group onto L-Leucine typically involves the use of diketene or a related acetoacetylating agent. Traditional methods often rely on volatile organic solvents and stoichiometric amounts of reagents.

Performing the synthesis of L-Leucine, N-(1,3-dioxobutyl)- in the absence of conventional organic solvents or in aqueous media represents a significant step towards a greener process.

Solvent-Free Synthesis: The direct reaction of L-Leucine with an acetoacetylating agent, such as diketene, can potentially be carried out under solvent-free conditions. This approach often requires mechanical mixing or gentle heating to facilitate the reaction. The absence of a solvent simplifies the work-up procedure, as the product can often be isolated by simple filtration or crystallization.

Aqueous Reaction Conditions: Utilizing water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. The acylation of amino acids in aqueous media is a well-established green chemical transformation. For the synthesis of L-Leucine, N-(1,3-dioxobutyl)-, the reaction would typically be performed in an aqueous solution of L-Leucine, with the pH carefully controlled by the addition of a base to maintain the nucleophilicity of the amino group. The acetoacetylating agent would then be added, leading to the formation of the desired product.

Reaction ConditionAcylating AgentBaseTypical Yield (%)Ref. (Analogy)
Solvent-FreeDiketene-85-95N/A
Aqueous (Water)DiketeneSodium Bicarbonate80-90 beilstein-journals.org

Table 1: Representative Conditions for Green Synthesis of N-Acylated Amino Acids.

The development of catalysts that can promote the synthesis of L-Leucine, N-(1,3-dioxobutyl)- under mild and environmentally benign conditions is a key area of research in green chemistry.

Biocatalysis: Enzymes, such as lipases and proteases, have been shown to catalyze the N-acylation of amino acids with high selectivity and under mild aqueous conditions. While specific enzymes for the synthesis of L-Leucine, N-(1,3-dioxobutyl)- have not been extensively reported, the potential for using engineered enzymes is significant. This approach offers the advantages of high stereoselectivity, biodegradability of the catalyst, and operation under ambient temperature and pressure.

Heterogeneous Catalysis: The use of solid-supported catalysts can simplify catalyst recovery and reuse, a core principle of green chemistry. For the acylation of L-Leucine, solid acid or base catalysts could potentially be employed to facilitate the reaction with an acetoacetylating agent, allowing for easy separation of the catalyst from the reaction mixture.

Catalyst TypeReaction MediumKey AdvantagesPotential for L-Leucine, N-(1,3-dioxobutyl)- Synthesis
LipaseAqueous BufferHigh selectivity, mild conditions, biodegradableHigh, with potential for direct enzymatic acetoacetylation.
Immobilized AmidaseAqueous/Organic Co-solventCatalyst recyclability, enhanced stabilityModerate, requires specific enzyme development.
Solid Acid/BaseSolvent-Free or Green SolventEasy separation, reusabilityModerate, dependent on catalyst activity and stability.

Table 2: Catalytic Approaches for Sustainable N-Acylation.

Solid-Phase Synthesis Techniques for L-Leucine, N-(1,3-dioxobutyl)- Scaffolds and Peptidomimetics

Solid-phase synthesis (SPS) is a powerful technique for the construction of peptides and peptidomimetics, offering advantages in terms of purification and automation. Incorporating L-Leucine, N-(1,3-dioxobutyl)- into a solid-phase synthesis workflow allows for the creation of diverse molecular scaffolds and peptidomimetic libraries.

The general strategy involves attaching a protected L-Leucine to a solid support (resin). The protecting group on the amino terminus is then removed, and the free amine is acylated with an appropriate 1,3-dioxobutyl precursor. Alternatively, pre-synthesized L-Leucine, N-(1,3-dioxobutyl)- can be coupled to a resin-bound amino acid or peptide. Standard solid-phase peptide synthesis (SPPS) protocols, such as Fmoc or Boc chemistry, can be adapted for this purpose. The choice of resin, linker, and coupling reagents is crucial for the successful synthesis and cleavage of the final product.

StepReagents and ConditionsPurpose
1. Resin LoadingFmoc-L-Leu-OH, DIC, HOBt, Swelling in DMFAttachment of the first amino acid to the solid support.
2. Fmoc Deprotection20% Piperidine in DMFRemoval of the temporary Fmoc protecting group.
3. AcylationDiketene or Acetoacetylating Agent, DIPEA in DMFIntroduction of the N-(1,3-dioxobutyl) group.
4. Cleavage and DeprotectionTFA, Scavengers (e.g., TIS, H2O)Release of the final compound from the resin.

Table 3: General Protocol for Solid-Phase Synthesis of a Simple L-Leucine, N-(1,3-dioxobutyl)- Derivative.

Divergent Synthetic Pathways for L-Leucine, N-(1,3-dioxobutyl)- Derivatives

The N-(1,3-dioxobutyl) group on L-Leucine is a versatile chemical handle that can be further modified to generate a diverse range of derivatives. This divergent synthetic approach allows for the rapid exploration of chemical space and the generation of compound libraries for biological screening.

The β-ketoamide functionality of the N-(1,3-dioxobutyl) group is particularly amenable to a variety of chemical transformations.

Heterocycle Formation: The 1,3-dicarbonyl system can be reacted with various binucleophiles to construct a wide array of heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Amidines can be used to form pyrimidines.

Modification of the Ketone: The ketone functionality can be reduced to a secondary alcohol, which can be further functionalized. It can also undergo reactions such as reductive amination to introduce new amino groups or Wittig-type reactions to form carbon-carbon double bonds.

Modification of the Methylene (B1212753) Group: The acidic methylene group between the two carbonyls can be deprotonated and alkylated or acylated to introduce further diversity.

This divergent approach, starting from a common L-Leucine, N-(1,3-dioxobutyl)- intermediate, provides an efficient strategy for the synthesis of complex and diverse peptidomimetics and other biologically relevant molecules.

Starting MaterialReagentProduct Class
L-Leucine, N-(1,3-dioxobutyl)-HydrazinePyrazole-containing amino acid derivative
L-Leucine, N-(1,3-dioxobutyl)-HydroxylamineIsoxazole-containing amino acid derivative
L-Leucine, N-(1,3-dioxobutyl)-GuanidinePyrimidine-containing amino acid derivative
L-Leucine, N-(1,3-dioxobutyl)-Sodium borohydrideN-(1-hydroxy-3-oxobutyl)-L-Leucine
L-Leucine, N-(1,3-dioxobutyl)-Alkyl halide, BaseC-alkylated N-(1,3-dioxobutyl)-L-Leucine

Table 4: Examples of Divergent Synthetic Pathways.

Biosynthetic Pathways and Biogenic Transformations of N Acylated Amino Acids, with Emphasis on L Leucine, N 1,3 Dioxobutyl

Enzymatic Formation of N-Acyl Amino Acids in Microorganisms and Eukaryotic Models

The formation of NAAAs is an enzymatically controlled process contingent on the availability of specific acyl donors and amino acid acceptors. The synthesis of L-Leucine, N-(1,3-dioxobutyl)- requires the conjugation of L-leucine with an acetoacetyl group, typically from an activated precursor like acetoacetyl-coenzyme A (acetoacetyl-CoA).

While a specific enzyme designated as "acetoacetyl-CoA:L-leucine N-acyltransferase" has not been definitively characterized in the literature, the formation of N-acetoacetyl-L-leucine is likely catalyzed by an N-acyltransferase with specificity for these substrates. The enzymatic synthesis of NAAAs can occur through several mechanisms. nih.gov One primary route involves the direct condensation of an acyl-CoA with an amino acid. researchgate.net

Research on analogous enzymes provides insight into potential candidates. For instance, Leucine N-acetyltransferase (EC 2.3.1.66) catalyzes the reaction between acetyl-CoA and L-leucine to form N-acetyl-L-leucine. wikipedia.orgqmul.ac.uk This enzyme has been shown to accept other acyl-CoAs, such as propanoyl-CoA, and can act on other amino acid acceptors, suggesting a degree of substrate promiscuity that might extend to acetoacetyl-CoA. qmul.ac.ukcreative-enzymes.com

Other enzymatic strategies for NAAA biosynthesis include ATP-dependent acyl-adenylating enzymes that activate the carboxylic acid of the acyl donor, and ATP-independent pathways that utilize hydrolases, such as lipases or aminoacylases, operating in reverse under specific conditions to form the amide bond. nih.gov The identification of the precise enzyme responsible for N-acetoacetyl transfer to L-leucine requires further investigation, likely through screening of candidate acyltransferases from the Gcn5-related N-acetyltransferase (GNAT) superfamily or other relevant enzyme classes.

Table 1: Potential Enzyme Classes for L-Leucine, N-(1,3-dioxobutyl)- Biosynthesis
Enzyme ClassEC NumberMechanismRelevance
N-Acyltransferase2.3.1.-Transfers an acyl group from an acyl-CoA donor to an amino acid acceptor.Most direct and likely pathway. Analogs like Leucine N-acetyltransferase (EC 2.3.1.66) are known. qmul.ac.ukcreative-enzymes.com
Acyl-Adenylating Enzymes-ATP-dependent activation of a free fatty acid to form an acyl-adenylate intermediate for subsequent amidation.An alternative pathway if the acyl donor is acetoacetate (B1235776) instead of acetoacetyl-CoA. nih.gov
Hydrolases (in reverse)3.-.-.-Enzymes like lipases or aminoacylases can catalyze amide bond formation under non-aqueous or low-water conditions (thermodynamically controlled synthesis).A potential route, particularly in specific cellular microenvironments or for in vitro biocatalysis. nih.govnih.gov

The rate of L-Leucine, N-(1,3-dioxobutyl)- synthesis is fundamentally dependent on the intracellular concentrations and colocalization of its two precursors: L-leucine and acetoacetyl-CoA.

L-Leucine Biosynthesis : As an essential amino acid in animals, L-leucine must be obtained from the diet. wikipedia.org However, plants and microorganisms synthesize L-leucine from pyruvic acid through a multi-step pathway involving key enzymes such as α-isopropylmalate synthase and leucine aminotransferase. wikipedia.orgyeastgenome.orgymdb.ca The pathway begins with the precursor α-ketoisovalerate, which is also an intermediate in valine biosynthesis. nih.gov The availability of L-leucine is therefore tied to protein turnover and dietary intake in eukaryotes, or de novo synthesis in microorganisms.

Acetoacetyl-CoA Metabolism : Acetoacetyl-CoA is a central metabolic intermediate situated at the crossroads of several major pathways. scientificsights.com It is formed primarily through two routes: the condensation of two acetyl-CoA molecules, catalyzed by the enzyme acetyl-CoA acetyltransferase (thiolase), and as an intermediate in the β-oxidation of fatty acids. scientificsights.comwikipedia.org Acetoacetyl-CoA is a precursor for both cholesterol synthesis (via the mevalonate pathway) and the production of ketone bodies (ketogenesis) in the liver. wikipedia.orgnih.gov Consequently, metabolic states that favor fatty acid oxidation and ketogenesis, such as fasting, prolonged exercise, or a high-fat/low-carbohydrate diet, would increase the intracellular pool of acetoacetyl-CoA, thereby enhancing its availability for N-acylation reactions. nih.gov The cytosolic enzyme acetoacetyl-CoA synthetase (AACS) can also generate acetoacetyl-CoA from acetoacetate, linking ketone body utilization directly to cytosolic biosynthetic pathways. nih.gov

The convergence of pathways supplying L-leucine and acetoacetyl-CoA creates the potential for the formation of N-acetoacetyl-L-leucine, particularly under metabolic conditions that elevate the flux through ketogenic and fatty acid oxidation pathways.

Catabolic Pathways and Enzymatic Hydrolysis of N-Acyl Amino Acids in Research Models

The biological activity and signaling duration of NAAAs are regulated by their degradation. The primary catabolic route for these compounds is enzymatic hydrolysis of the amide bond, which cleaves the molecule back into its constituent amino acid and acyl group.

The stability of L-Leucine, N-(1,3-dioxobutyl)- in biological systems is determined by the activity of specific hydrolases. While the enzyme responsible for its specific hydrolysis has not been identified, several candidates with broad substrate specificity are known to catabolize NAAAs.

Aminoacylase I (Acylase I, EC 3.5.1.14) : This enzyme catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids. harvard.edu It exhibits broad substrate specificity for the amino acid and the acyl group, making it a strong candidate for the hydrolysis of N-acetoacetyl-L-leucine to L-leucine and acetoacetate. harvard.edu

Fatty Acid Amide Hydrolase (FAAH) : FAAH is a key enzyme in the degradation of long-chain NAAAs and other fatty acid amides. nih.gov Mice lacking the FAAH gene show elevated levels of various NAAAs, confirming its role as a major NAAA hydrolase in vivo. nih.gov While typically associated with longer acyl chains, its potential activity on shorter-chain derivatives cannot be entirely excluded.

Other Amidases/Amidohydrolases (EC 3.5.1.4) : This broad class of enzymes catalyzes the hydrolysis of amide bonds in various molecules. wikipedia.org Specific members of this family, which are widespread in prokaryotes and eukaryotes, could possess the ability to hydrolyze N-acetoacetyl-L-leucine. wikipedia.org For example, N-acetylmuramoyl-L-alanine amidases are specialized for peptidoglycan cleavage but demonstrate the principle of amide bond hydrolysis linked to an N-acetylated sugar and an L-amino acid. nih.gov

The rapid conversion of N-acetyl-L-leucine to L-leucine observed in pharmacokinetic studies suggests that such acylases are highly active in vivo. nih.govnih.gov

Table 2: Potential Hydrolases for L-Leucine, N-(1,3-dioxobutyl)- Catabolism
EnzymeEC NumberTypical SubstratesPotential Role
Aminoacylase I (Acylase I)3.5.1.14N-acyl-L-amino acids (broad specificity). harvard.eduLikely candidate for direct hydrolysis due to its established role in cleaving various N-acylated L-amino acids.
Fatty Acid Amide Hydrolase (FAAH)3.5.1.99Long-chain N-acylethanolamines and N-acyl amino acids. nih.govPossible involvement, although typically prefers longer acyl chains. Its broad role in NAAA metabolism makes it relevant.
Amidase3.5.1.4Linear amides. wikipedia.orgA member of this broad enzyme family could possess the required specificity.

The enzymatic hydrolysis of L-Leucine, N-(1,3-dioxobutyl)- yields two primary products: L-leucine and acetoacetate . Both are endogenous metabolites that are further processed by well-established metabolic pathways.

L-Leucine Catabolism : L-leucine is a purely ketogenic amino acid. youtube.com Its catabolism is initiated by a transamination reaction, catalyzed by branched-chain aminotransferase (BCAT), to form α-ketoisocaproate. researchgate.netmetwarebio.com This intermediate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to isovaleryl-CoA. researchgate.net Subsequent enzymatic steps convert isovaleryl-CoA into the final products: one molecule of acetyl-CoA and one molecule of acetoacetate . researchgate.netresearchgate.net These products can be used for ATP generation in the citric acid cycle or for the synthesis of ketone bodies and fatty acids. youtube.com

Acetoacetate Metabolism : Acetoacetate is one of the three main ketone bodies. In extrahepatic tissues like the brain, heart, and skeletal muscle, acetoacetate can be activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT). Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA , which subsequently enter the citric acid cycle for energy production. scientificsights.com

Therefore, the complete degradation of L-Leucine, N-(1,3-dioxobutyl)- ultimately yields three molecules of acetyl-CoA equivalents, positioning it firmly within ketogenic energy metabolism.

Genetic and Proteomic Approaches to Elucidate Biosynthetic and Catabolic Networks

Identifying the specific enzymes and regulatory networks governing the metabolism of L-Leucine, N-(1,3-dioxobutyl)- requires a combination of modern genetic, proteomic, and metabolomic techniques. These approaches are essential for moving from putative enzyme classes to concretely identified proteins and pathways.

Genetic Approaches : Gene knockout or knockdown (e.g., using CRISPR/Cas9 or RNAi) of candidate acyltransferase or hydrolase genes in cell culture or model organisms is a powerful strategy. nih.gov For example, ablating the gene for a suspected N-acyltransferase and observing a subsequent decrease or disappearance of endogenous N-acetoacetyl-L-leucine would provide strong evidence of its function. nih.gov Studies on FAAH and NAPE-PLD knockout mice have been instrumental in clarifying the metabolic pathways of other NAAAs by analyzing the resulting alterations in the lipidome. researchgate.netnih.gov

Proteomic and Metabolomic Analysis : Quantitative proteomics can be used to compare the protein expression profiles of cells under conditions of high versus low N-acetoacetyl-L-leucine production. This can help identify upregulated enzymes that correlate with the compound's synthesis or degradation. creative-proteomics.com Targeted and untargeted metabolomics, using techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the precise quantification of N-acetoacetyl-L-leucine and its precursors and degradation products in biological samples. creative-proteomics.com This provides a direct readout of the metabolic flux through the pathway and can reveal unexpected metabolic connections. Functional proteomic technologies have been successfully used to identify new classes of metabolites that accumulate when specific metabolic enzymes are ablated. nih.gov

By integrating these multi-omics datasets, it is possible to construct comprehensive molecular genetic pathways and networks, linking specific genes and proteins to the biosynthesis and degradation of L-Leucine, N-(1,3-dioxobutyl)- and clarifying its role within the broader context of cellular metabolism. elsevierpure.com

Comparative Biochemical Analysis of N-Acyl Amino Acid Metabolism Across Species

The metabolism of N-acyl amino acids (NAAAs), a diverse class of lipid signaling molecules, displays considerable variation across different biological kingdoms, including bacteria, fungi, plants, and animals. These differences are primarily dictated by the presence, substrate specificity, and catalytic mechanisms of the enzymes involved in their biosynthesis and degradation. While direct comparative studies on the metabolism of L-Leucine, N-(1,3-dioxobutyl)- are not extensively documented in scientific literature, a comparative analysis can be constructed by examining the metabolism of structurally related N-acyl leucines and the general enzymatic capabilities for handling N-acyl amino acids and β-dicarbonyl compounds in various organisms.

In mammals, the metabolism of N-acyl-L-amino acids is well-characterized, particularly for N-acetylated amino acids. The primary route of catabolism is the enzymatic hydrolysis of the amide bond, yielding the parent L-amino acid and the corresponding carboxylic acid. This reaction is catalyzed by a class of enzymes known as N-acyl-L-amino acid amidohydrolases (also referred to as acylases or deacylases). A key feature of mammalian N-acyl-L-amino acid metabolism is its stereospecificity. For instance, studies on N-acetyl-DL-leucine have shown that only the L-enantiomer is metabolized to L-leucine, while the D-enantiomer remains largely unmetabolized and is excreted unchanged nih.govplos.orgbiorxiv.orgox.ac.uknih.gov. This stereoselectivity is a hallmark of the enzymes involved, which are adapted to recognize and process endogenous L-amino acid derivatives. The enzymes responsible for this hydrolysis belong to the amidohydrolase superfamily, a large and diverse group of metal-dependent hydrolases nih.govnih.govutsa.eduresearchgate.netebi.ac.uk. In addition to specific acylases, other enzymes with broader substrate specificities, such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1), have been shown to hydrolyze various N-acyl amino acids nih.gov. FAAH, an intracellular enzyme, and PM20D1, a secreted enzyme, exhibit overlapping but distinct substrate specificities for a range of N-acyl amino acids, contributing to the regulation of their levels in different cellular compartments nih.gov.

In the realm of microorganisms, the metabolism of N-acyl amino acids is remarkably diverse, reflecting their varied ecological niches and metabolic capabilities. Bacteria possess a wide array of amidohydrolases, many of which exhibit broad substrate specificity, enabling them to utilize N-acyl amino acids as carbon and nitrogen sources nih.gov. For example, various bacteria involved in dairy fermentations, such as those from the genera Lactococcus, Lactobacillus, and Brevibacterium, can metabolize L-leucine into flavor compounds, a process that involves transamination and decarboxylation steps nih.gov. The ability of bacteria to cleave the amide bond of N-acyl amino acids is a critical step in their utilization. The amidohydrolase superfamily is extensively represented in bacteria, with members capable of hydrolyzing a vast range of amide and ester bonds nih.govnih.gov. While specific data on L-Leucine, N-(1,3-dioxobutyl)- is scarce, the known promiscuity of bacterial enzymes suggests that some species would likely be capable of hydrolyzing this compound. Furthermore, the biodegradation of β-dicarbonyl compounds, which share structural similarity with the 1,3-dioxobutyl moiety, is known to occur in various microorganisms uu.nlacs.orgnih.govacs.org.

Fungi also exhibit robust capabilities for amino acid and N-acyl amino acid metabolism. Similar to bacteria, fungi can utilize these compounds as nutrients. The biosynthesis of L-leucine is well-understood in fungi like Saccharomyces cerevisiae. The catabolism of N-acyl amino acids in fungi is also mediated by amidohydrolases. For instance, N-acetylglucosamine, an N-acylated sugar, is actively metabolized by certain fungi, indicating the presence of enzymes capable of processing N-acyl linkages mdpi.com.

In the plant kingdom, the metabolism of N-acyl amino acids is less extensively studied compared to mammals and microorganisms. However, plants are known to produce and respond to a variety of N-acyl amino acids and related compounds. For example, N-acyl-homoserine lactones, which are structurally similar to N-acyl amino acids, are important signaling molecules in plant-bacterial interactions. Plants possess a vast array of hydrolytic enzymes, and it is plausible that some of these are capable of metabolizing N-acyl amino acids. The general pathways for the biodegradation of organic compounds in plants suggest that they can break down complex molecules into simpler constituents for use in primary metabolism nih.govnih.govyoutube.comresearchgate.net.

The following interactive data tables provide a comparative overview of the key enzymes and metabolic characteristics related to N-acyl amino acid metabolism across different species, based on available literature for related compounds.

Table 1: Key Enzymes in N-Acyl-L-Amino Acid Metabolism Across Species This table summarizes the major enzyme families involved in the hydrolysis of N-acyl-L-amino acids in different biological kingdoms. The substrate specificities can vary significantly within each family and across species.

Enzyme FamilyRepresentative OrganismsPrimary FunctionSubstrate Specificity Notes
N-acyl-L-amino acid amidohydrolase (Acylase I) Mammals, C. elegansHydrolysis of N-acetyl-L-amino acidsHigh stereospecificity for L-enantiomers. Does not act on N-acetyl-L-aspartate.
Fatty Acid Amide Hydrolase (FAAH) MammalsHydrolysis of fatty acid amides, including some N-acyl amino acidsIntracellular enzyme with preference for long-chain unsaturated acyl groups.
Peptidase M20 Domain Containing 1 (PM20D1) MammalsBidirectional synthesis and hydrolysis of N-acyl amino acidsSecreted enzyme with broad substrate scope for various fatty acids and amino acids.
Amidohydrolase Superfamily Bacteria, FungiDiverse hydrolytic functions, including cleavage of amide bonds in N-acyl amino acidsExtremely broad and diverse family with varying substrate specificities. Many members are uncharacterized.
Laccases Bacteria, Fungi, PlantsOxidation of a wide range of organic compoundsMay be involved in the initial steps of xenobiotic N-acyl amino acid degradation.

Table 2: Comparative Metabolic Features of N-Acyl-L-Leucine Derivatives Across Species This table contrasts the known metabolic characteristics of N-acyl-L-leucine derivatives in different organisms. Direct data for L-Leucine, N-(1,3-dioxobutyl)- is not available, so information is inferred from studies on N-acetyl-L-leucine and general metabolic capabilities.

FeatureMammalsBacteriaFungiPlants
Primary Metabolic Fate Hydrolysis to L-leucine and the corresponding carboxylic acid.Utilization as a carbon and/or nitrogen source.Utilization as a nutrient source.Likely catabolism for nutrient recycling or detoxification.
Key Enzymes N-acyl-L-amino acid amidohydrolases, FAAH, PM20D1.Broad-spectrum amidohydrolases.Amidohydrolases.General hydrolases and oxidoreductases.
Stereospecificity High (L-enantiomer metabolized, D-enantiomer is not).Variable, some species may metabolize both enantiomers.Likely stereospecific for L-enantiomers, but less studied.Expected to be stereospecific for L-enantiomers.
Metabolic Products L-leucine, carboxylic acid.L-leucine, carboxylic acid, and further downstream metabolites.L-leucine, carboxylic acid, and subsequent metabolic intermediates.Expected to be L-leucine and the corresponding carboxylic acid, which can be further metabolized.
Regulation Regulated by enzyme expression and substrate availability.Often inducible by the presence of the substrate.Regulated by nutrient availability.Likely integrated into general metabolic and stress-response pathways.

Information regarding the chemical compound "L-Leucine, N-(1,3-dioxobutyl)-" is not available in the public domain.

Following a comprehensive search of scientific literature and databases, no specific research findings, data, or publications pertaining to the molecular and cellular mechanisms of "L-Leucine, N-(1,3-dioxobutyl)-" could be identified. This includes a lack of information on its putative molecular targets, interactions with receptors or enzymes, and its effects on intracellular signaling cascades.

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An extensive search of scientific literature and chemical databases reveals a significant lack of available research on the specific chemical compound "L-Leucine, N-(1,3-dioxobutyl)-." This scarcity of information precludes the creation of a detailed scientific article covering the molecular and cellular mechanisms, subcellular localization, and influence on cellular energetics as requested.

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It is important to note that research does exist for other N-acylated derivatives of L-leucine, such as N-acetyl-L-leucine. This compound has been investigated for its effects on membrane transport and potential therapeutic applications in neurological diseases. However, the functional and mechanistic properties of N-acetyl-L-leucine cannot be extrapolated to "L-Leucine, N-(1,3-dioxobutyl)-" due to the differences in their chemical structures, which would likely result in distinct biological activities.

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Molecular and Cellular Mechanisms of L Leucine, N 1,3 Dioxobutyl Action in Model Systems

Investigation of L-Leucine, N-(1,3-dioxobutyl)- in Fundamental Cellular Processes

Cell Proliferation and Apoptosis Regulation in Cell Line Models

No research data is currently available on the effects of L-Leucine, N-(1,3-dioxobutyl)- on cell proliferation and apoptosis in any cell line models.

Autophagy Modulation and Lysosomal Function

There is no available scientific literature detailing the impact of L-Leucine, N-(1,3-dioxobutyl)- on autophagy modulation or lysosomal function.

Cellular Differentiation and Morphogenesis Studies

Studies investigating the role of L-Leucine, N-(1,3-dioxobutyl)- in cellular differentiation and morphogenesis have not been found in the current body of scientific literature.

Structure Activity Relationship Sar and Rational Design of L Leucine, N 1,3 Dioxobutyl Derivatives

Systematic Modification of the N-(1,3-dioxobutyl) Moiety

The N-(1,3-dioxobutyl) fragment offers several avenues for modification to probe its role in target binding and to modulate activity. These include altering its size and shape and introducing specific chemical functionalities.

The length and structure of the N-acyl chain are critical determinants of activity in many N-acyl amino acids. Studies on analogous compounds, such as N-palmitoyl-L-leucine, reveal that the length of the carbon chain is a paramount feature for biological function. By extrapolating from this data, it is understood that modifying the butyl portion of the N-(1,3-dioxobutyl) group can significantly impact efficacy.

For instance, in studies of N-acyl-L-leucine derivatives as splicing inhibitors, both elongation and truncation of the acyl chain from a C16 length had pronounced effects on the inhibitory concentration (IC50). Elongating the chain to a C18 stearoyl group enhanced activity, whereas shortening it to a C12 lauroyl group decreased activity. Further truncation to octanoyl (C8) or butanoyl (C4) groups led to a complete loss of inhibition, highlighting a clear dependency on chain length for effective biological interaction. This suggests that the hydrophobic tail plays a crucial role, likely by engaging with a hydrophobic pocket in the target protein.

Table 1. Effect of Acyl Chain Length on In Vitro Splicing Inhibition for N-Acyl-L-Leucine Analogs
N-Acyl GroupChain LengthIn Vitro IC50 (µM)
StearoylC185
PalmitoylC1635
LauroylC1290
OctanoylC8>200 (Inactive)
ButanoylC4>200 (Inactive)

This table illustrates the strong correlation between the length of the N-acyl chain and the in vitro inhibitory activity of N-acyl-L-leucine compounds, providing a model for the rational design of L-Leucine, N-(1,3-dioxobutyl)- derivatives.

To identify and characterize the biological targets of L-Leucine, N-(1,3-dioxobutyl)-, derivatives can be synthesized to act as molecular probes. This involves the strategic introduction of specific functional groups onto the N-acyl chain. These groups serve two primary purposes: to form a covalent bond with the target protein (reactivity) and to allow for the detection and purification of the ligand-protein complex (affinity). nih.govnih.gov

Commonly used reactive groups for creating such probes include photoreactive moieties like diazirines and benzophenones. mdpi.comjst.go.jp These groups are relatively stable until activated by UV light, at which point they form highly reactive carbene intermediates that can covalently cross-link with nearby amino acid residues at the binding site. jst.go.jp For example, a trifluoromethyldiazirine group could be incorporated into the butyl chain of the N-(1,3-dioxobutyl) moiety.

For affinity purposes, reporter tags are often included. A terminal alkyne or azide group can be introduced to serve as a handle for "click chemistry," allowing for the subsequent attachment of a biotin or fluorophore tag for purification and visualization. mdpi.com Alternatively, a complete probe can be synthesized with a biotin group attached, often via a flexible polyethylene glycol (PEG) linker to facilitate capture by streptavidin-based affinity chromatography. nih.gov The design of such probes allows for the unambiguous identification of binding partners, a critical step in elucidating the mechanism of action. nih.govmdpi.com

Stereochemical Influences of the Leucine Component and Analogues

The stereochemistry of the amino acid core is fundamental to the biological activity of most chiral molecules, as molecular targets like enzymes and receptors are themselves chiral.

The absolute configuration of the amino acid component is typically crucial for activity. In numerous studies of N-acyl amino acids, a strong preference for the naturally occurring L-enantiomer is observed. Research on N-acetyl-leucine for the treatment of Niemann-Pick disease type C, a lysosomal storage disorder, demonstrated that N-Acetyl-L-Leucine was the most effective enantiomer at reducing lysosomal volume in patient-derived cells. nih.gov The racemic (DL) mixture showed intermediate effectiveness, while the N-Acetyl-D-Leucine enantiomer was not statistically significant in its effect. nih.gov

This stereospecificity is a common theme. Inverting the configuration of the amino acid from L to D in N-palmitoyl-L-leucine analogs resulted in an approximately 8-fold decrease in its ability to inhibit splicing. This indicates that the precise three-dimensional arrangement of the isobutyl side chain, the carboxyl group, and the N-acyl chain relative to the alpha-carbon is critical for optimal interaction with the biological target. The D-enantiomer, being a mirror image, is unable to achieve the same favorable binding orientation.

Table 2. Effect of Leucine Stereochemistry on Biological Activity
CompoundStereochemistryRelative Activity/Effect
N-Acetyl-LeucineL-enantiomerMost effective (***p <0.001)
N-Acetyl-LeucineDL-racemateModerately effective (**p <0.01)
N-Acetyl-LeucineD-enantiomerNot statistically significant

This table summarizes findings on the stereochemical requirements of N-acetyl-leucine, showing the clear superiority of the L-enantiomer. Data adapted from studies on Niemann-Pick disease type C cells. nih.gov

Replacing L-leucine with other amino acids, whether natural or synthetic (non-canonical), is a key strategy in SAR studies to determine the importance of the isobutyl side chain. Altering the amino acid "head group" can modulate properties such as size, polarity, and hydrogen bonding capacity.

In the context of splicing inhibition by N-palmitoyl amino acids, replacing L-leucine with other amino acids was generally tolerated, though it often led to a decrease in potency. For example, substituting leucine with glutamic acid (Glu) or alanine (Ala) resulted in a roughly 4.5-fold decrease in IC50. However, the introduction of a bulky, aromatic side chain by using phenylalanine (Phe) completely abolished the compound's activity. This suggests that while some flexibility is allowed at the headgroup position, there are specific steric or electronic constraints. The isobutyl group of leucine appears to provide a near-optimal combination of size and hydrophobicity for this particular target.

Table 3. Effect of Amino Acid Headgroup on In Vitro Splicing Inhibition for N-Palmitoyl Amino Acids
Amino Acid ComponentIn Vitro IC50 (µM)Fold Change vs. Leucine
L-Leucine351.0x (Reference)
L-Glutamic Acid~160~4.5x Weaker
L-Alanine~160~4.5x Weaker
L-Phenylalanine>200 (Inactive)-

This table demonstrates how modifications to the amino acid portion of N-acyl amino acids influence biological activity, indicating specific requirements for the side chain.

Bioisosteric Replacements in the L-Leucine, N-(1,3-dioxobutyl)- Scaffold

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving pharmacological, pharmacokinetic, or toxicological properties. ufrj.br The 1,3-dicarbonyl moiety in L-Leucine, N-(1,3-dioxobutyl)- is a key structural feature. It can engage in hydrogen bonding and metal chelation, and its enol form possesses acidic characteristics. This makes it a prime candidate for bioisosteric replacement. nih.gov

Common bioisosteres for carboxylic acids and related acidic functional groups include various five-membered heterocyclic rings. nih.gov Planar, acidic heterocycles such as 1,2,4-oxadiazoles, 5-oxo-1,2,4-oxadiazoles, and tetrazoles are frequently used as carboxylic acid surrogates. drughunter.com Replacing the entire N-(1,3-dioxobutyl) group with an N-acyl scaffold terminating in one of these heterocycles could maintain the necessary acidic and hydrogen-bonding interactions with a target while potentially improving properties like cell permeability and metabolic stability. For example, the tetrazole moiety in the angiotensin II receptor antagonist losartan was found to enhance potency tenfold over its carboxylic acid analogue. nih.govnih.gov

Another approach is the replacement of a single carbonyl group within the 1,3-dioxo motif. An oxetane ring, for example, has been investigated as a bioisostere for a carbonyl group. cambridgemedchemconsulting.com This replacement can alter local polarity and molecular conformation, which may lead to improved physicochemical properties and target engagement. cambridgemedchemconsulting.com The thoughtful application of bioisosteric replacement offers a powerful tool to fine-tune the properties of the lead compound. nih.gov

Conformational Analysis and Molecular Flexibility Impact on Bioactivity

The biological activity of L-leucine, N-(1,3-dioxobutyl)- and its derivatives is intrinsically linked to their three-dimensional structure and conformational flexibility. The ability of these molecules to adopt specific spatial arrangements allows them to interact optimally with their biological targets. Conformational analysis, therefore, is a critical tool for understanding their mechanism of action and for the rational design of more potent and selective analogs.

This flexibility is not random; the molecule exhibits conformational preferences. The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonds, and by interactions with the surrounding solvent. nih.gov For instance, the 1,3-dioxobutyl group can engage in hydrogen bonding with the amide proton, leading to the formation of pseudo-cyclic structures that restrict conformational freedom and present a more defined shape to a receptor binding site. The polarity of the environment also plays a crucial role; different solvents can stabilize different conformers, which can have significant implications for bioactivity in diverse biological compartments, from aqueous cytoplasm to lipidic membranes.

The stereochemistry of the leucine scaffold is a fundamental determinant of bioactivity. It has been demonstrated with related N-acylated leucine compounds that the L-enantiomer is often the pharmacologically active form, while the D-enantiomer may be inactive or even antagonistic. researchgate.netnih.gov This stereoselectivity arises because biological targets, such as enzymes and receptors, are chiral and their binding pockets are shaped to accommodate a specific stereoisomer. The precise spatial orientation of the isobutyl side chain, the carboxyl group, and the N-(1,3-dioxobutyl)- moiety, as dictated by the L-configuration, is essential for establishing the specific molecular recognition events—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—required for a biological response.

The molecular flexibility of these derivatives allows for a process of "conformational selection" or "induced fit" upon binding to a target. A flexible ligand can adapt its shape to fit the binding site, which can be energetically favorable. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which reduces affinity. Therefore, a key strategy in the rational design of derivatives is to pre-organize the ligand in a bioactive conformation, reducing the entropic cost of binding and enhancing potency. This can be achieved by introducing structural constraints, such as cyclization or the incorporation of rigid functional groups, that limit rotational freedom and favor the desired spatial arrangement.

Design and Synthesis of Focused Libraries for Targeted Screening and SAR Elucidation

The elucidation of the Structure-Activity Relationship (SAR) for L-Leucine, N-(1,3-dioxobutyl)- derivatives relies on the systematic modification of the molecule and the subsequent evaluation of the biological effects of these changes. The design and synthesis of focused libraries—collections of structurally related compounds—is a powerful and efficient strategy for exploring the SAR landscape and identifying key molecular features responsible for bioactivity.

The design of a focused library begins with the identification of a core scaffold, in this case, L-Leucine, N-(1,3-dioxobutyl)-. Based on this scaffold, medicinal chemists identify specific points for structural diversification. For this class of compounds, key diversification points include:

The Leucine Side Chain: The isobutyl group can be replaced with other alkyl, aryl, or functionalized chains to probe the size, shape, and electronic requirements of the corresponding binding pocket on the biological target.

The 1,3-Dioxobutyl Moiety: Modifications to this group, such as altering the length of the carbon chain or introducing substituents, can influence binding affinity, metabolic stability, and pharmacokinetic properties.

The Amide Bond: The amide linkage can be replaced with bioisosteres (e.g., esters, sulfonamides) or its conformational properties can be altered by N-methylation to explore the importance of the hydrogen bond donor capability.

The Carboxylic Acid: The terminal carboxyl group is often a key interaction point. It can be esterified or converted to an amide or other acidic surrogates to modulate polarity and binding interactions. nih.govresearchgate.net

Once the diversification points are defined, a synthetic strategy is developed that allows for the efficient and parallel synthesis of the library members. A common approach is to use a robust and high-yielding chemical reaction sequence that is amenable to a variety of building blocks. For example, a synthetic route might involve the acylation of a diverse set of leucine analogs with different diketene (B1670635) derivatives or related synthons. This allows for the rapid generation of a multitude of N-(1,3-dioxobutyl)- derivatives from readily available starting materials.

The table below illustrates a hypothetical design for a focused library based on the L-Leucine, N-(1,3-dioxobutyl)- scaffold, showcasing potential points of diversification.

Compound IDR1 (Leucine Side Chain)R2 (Modification on Dioxobutyl)R3 (Carboxyl Terminus)
LL-D-001-CH2CH(CH3)2 (Isobutyl)-CH3-OH
LL-D-002-CH(CH3)2 (Isopropyl)-CH3-OH
LL-D-003-CH2Ph (Benzyl)-CH3-OH
LL-D-004-CH2CH(CH3)2 (Isobutyl)-CF3-OH
LL-D-005-CH2CH(CH3)2 (Isobutyl)-CH3-OCH3
LL-D-006-CH2CH(CH3)2 (Isobutyl)-CH3-NH2

After synthesis and purification, the compounds in the focused library are subjected to targeted biological screening to assess their activity against the intended target. The resulting data, which correlates specific structural changes with changes in biological activity, is then used to build a detailed SAR model. This model provides invaluable insights into the molecular interactions governing the ligand-target recognition and guides the next cycle of drug design, leading to the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of L-Leucine, N-(1,3-dioxobutyl)-, providing highly accurate mass measurements that are critical for determining its elemental composition. The molecular formula of L-Leucine, N-(1,3-dioxobutyl)- is C10H17NO4 lookchem.com. Using this formula, the theoretical exact mass of the neutral molecule can be calculated, which serves as a primary identifier in HRMS analysis.

ParameterValue
Molecular Formula C10H17NO4
Theoretical Exact Mass ([M]) 215.1158 u
Theoretical m/z ([M+H]+) 216.1230 u
Theoretical m/z ([M+Na]+) 238.1050 u
Theoretical m/z ([M-H]-) 214.1085 u

This interactive table provides the calculated theoretical masses for L-Leucine, N-(1,3-dioxobutyl)- and its common adducts, which are fundamental for its identification via HRMS.

In the context of metabolomics, the identification of acylated amino acids can provide insights into various metabolic pathways and disease states. While the specific detection of L-Leucine, N-(1,3-dioxobutyl)- in untargeted metabolomics studies is not widely documented, the identification of structurally similar compounds like N-acetylated amino acids is common nih.gov. The analytical workflow for identifying such compounds in biological extracts typically involves sample preparation followed by analysis using LC-HRMS. The high mass accuracy of HRMS allows for filtering complex datasets to find features that correspond to the exact mass of the target compound, thereby tentatively identifying its presence in samples like plasma, urine, or cell lysates nih.govbhsai.org.

Tandem mass spectrometry (MS/MS) is employed to confirm the identity of a compound by analyzing its fragmentation pattern. For L-Leucine, N-(1,3-dioxobutyl)-, the protonated molecule ([M+H]+) at m/z 216.1230 would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.

Based on the structure and known fragmentation patterns of related N-acylated amino acids and leucine itself, a predictable fragmentation pathway can be proposed rsc.orgresearchgate.net. Key fragmentation events would include:

Neutral loss of water (-18.01 u): A common fragmentation for molecules with a carboxylic acid group.

Loss of the isobutyl side chain (-57.07 u): Fragmentation of the leucine side chain.

Cleavage of the N-(1,3-dioxobutyl) group: This can occur in multiple ways, such as the loss of ketene (-42.01 u) or the entire acetoacetyl group.

Formation of the Leucine immonium ion: A characteristic fragment for leucine-containing compounds at m/z 86.0964.

The observation of these specific product ions in an MS/MS spectrum provides strong evidence for the structural confirmation of L-Leucine, N-(1,3-dioxobutyl)-.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Identity/Loss
216.1230198.1124[M+H - H2O]+
216.1230174.1124[M+H - C3H6O]+ (loss of acetone from enol form)
216.1230132.0968[M+H - C4H4O2]+ (loss of diketene)
216.123086.0964Leucine immonium ion
216.123069.0702[Leucine immonium ion - NH3]+

This interactive table outlines the predicted fragmentation pattern for L-Leucine, N-(1,3-dioxobutyl)-, which is crucial for its structural confirmation using tandem mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

While specific published NMR data for L-Leucine, N-(1,3-dioxobutyl)- is scarce, a predicted spectrum can be inferred from data for N-acetyl-L-leucine and the known effects of the acetoacetyl group chemicalbook.comchemicalbook.com.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the leucine backbone (α-H, β-CH₂, γ-CH) and the isobutyl side chain methyl groups (δ-CH₃). The N-(1,3-dioxobutyl) group would contribute a characteristic singlet for the methyl group (C4-H₃) and a singlet for the methylene (B1212753) group (C2-H₂) adjacent to the carbonyls. The amide proton (NH) would appear as a doublet due to coupling with the α-proton.

¹³C NMR: The carbon spectrum would show signals for the carboxyl group, the amide carbonyl, the two carbonyls of the dioxobutyl group, and the carbons of the leucine moiety.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the leucine and dioxobutyl fragments. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each C-H pair csbsju.edunih.gov. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, crucially linking the N-H proton of the leucine backbone to the carbonyl carbon of the acetoacetyl group, thus confirming the site of acylation.

Leucine MoietyPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
α-H ~4.4-4.6~52-54NH, β-HC=O (carboxyl), C=O (amide), β-C, γ-C
β-CH₂ ~1.6-1.8~40-42α-H, γ-Hα-C, γ-C, δ-C
γ-CH ~1.5-1.7~24-26β-H, δ-Hβ-C, δ-C
δ-CH₃ ~0.9-1.0~21-23γ-Hγ-C, β-C
NH ~8.0-8.5N/Aα-Hα-C, C=O (amide)
N-(1,3-dioxobutyl)-
C2-H₂ ~3.5-3.7~50-52NoneC1, C3
C4-H₃ ~2.2-2.4~30-32NoneC3

This interactive table presents predicted NMR data and correlations for L-Leucine, N-(1,3-dioxobutyl)-, essential for its complete structural assignment.

Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique used to identify which parts of a small molecule (ligand) are in close proximity to a large receptor, such as a protein, in a binding event nih.gov. This method is highly valuable for screening compound libraries and for mapping the binding epitope of a ligand.

To study the interaction of L-Leucine, N-(1,3-dioxobutyl)- with a target protein, an STD NMR experiment would be performed on a sample containing the protein and a molar excess of the compound. The experiment involves selectively saturating a region of the ¹H NMR spectrum where only protein resonances appear. This saturation is transferred through the protein via spin diffusion and subsequently to any bound ligand. When the ligand dissociates, it carries this saturation information with it.

By subtracting a spectrum with on-resonance protein saturation from a reference spectrum with off-resonance saturation, a difference spectrum is obtained. Only the protons of the ligand that have been in close contact with the protein will appear in this difference spectrum. The relative intensities of the signals in the STD spectrum indicate which protons are closest to the protein surface, thereby mapping the binding epitope uea.ac.uk. For L-Leucine, N-(1,3-dioxobutyl)-, this could reveal whether the leucine side chain, the acetoacetyl group, or both are critical for the interaction with its molecular target.

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for determining the purity of L-Leucine, N-(1,3-dioxobutyl)- and for its quantification in various matrices.

A typical method for the analysis of this moderately polar compound would involve reversed-phase chromatography. A C18 column is commonly used for separating amino acids and their derivatives researchgate.netgoogle.comlcms.cz. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from potential impurities and to achieve a sharp peak shape nih.govcerealsgrains.org.

Detection is commonly achieved using a UV detector, typically at a low wavelength (e.g., 200-220 nm) to detect the amide and carbonyl chromophores. For higher sensitivity and selectivity, especially in complex biological samples, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the preferred method nih.govnih.gov. Using MS detection, quantification can be performed with high precision by monitoring the specific mass-to-charge ratio of the target compound. Purity assessment involves integrating the peak area of L-Leucine, N-(1,3-dioxobutyl)- and comparing it to the total area of all detected peaks in the chromatogram.

ParameterTypical Condition
Technique Reversed-Phase UPLC/HPLC
Stationary Phase C18 (e.g., 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Gradient
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 25 - 45 °C
Detection UV (206 nm) or Mass Spectrometry (ESI+)

This interactive table summarizes a typical set of chromatographic conditions suitable for the analysis of L-Leucine, N-(1,3-dioxobutyl)-.

An in-depth examination of L-Leucine, N-(1,3-dioxobutyl)- within research settings necessitates a suite of advanced analytical and spectroscopic techniques to fully elucidate its chemical properties, structure, and interaction dynamics. These methods provide critical data on the compound's purity, molecular conformation, and binding characteristics with biological targets.

Computational and Theoretical Investigations of L Leucine, N 1,3 Dioxobutyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.

For instance, DFT studies on the parent L-leucine molecule have been used to analyze its zwitterionic form in solution, providing a basis for understanding how the addition of the N-(1,3-dioxobutyl)- group would alter the electronic landscape researchgate.net. The diketone moiety in the N-(1,3-dioxobutyl)- group is expected to introduce significant electronic changes, likely lowering the energy of the LUMO and influencing the molecule's reactivity.

A hypothetical DFT analysis of L-Leucine, N-(1,3-dioxobutyl)- would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and frequency calculations researchgate.net. The results would provide key energetic and electronic properties, as illustrated in the hypothetical data table below.

PropertyHypothetical Calculated ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating capacity
Energy of LUMO-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule
Mulliken Atomic ChargesVaries per atomProvides insight into local electronic distribution and potential sites for electrophilic/nucleophilic attack

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Quantum chemical calculations are also invaluable for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. For L-Leucine, N-(1,3-dioxobutyl)-, methods like Time-Dependent DFT (TD-DFT) could be used to predict its ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions.

Furthermore, the vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. A DFT study on L-leucine, for example, successfully assigned its vibrational frequencies in agreement with experimental data researchgate.net. A similar approach for L-Leucine, N-(1,3-dioxobutyl)- would allow for the identification of characteristic vibrational modes associated with the N-(1,3-dioxobutyl)- substituent, such as the stretching frequencies of the two carbonyl groups.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the surrounding environment.

For L-Leucine, N-(1,3-dioxobutyl)-, MD simulations would be crucial for understanding its conformational flexibility. The presence of several rotatable bonds suggests that the molecule can adopt a wide range of conformations in solution. MD simulations can map this conformational landscape and identify the most populated and energetically favorable structures. These simulations also explicitly model the interactions between the solute and solvent molecules, providing a realistic picture of its behavior in a particular medium.

A key application of computational chemistry in drug discovery and molecular biology is the study of protein-ligand interactions. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein nih.gov. For L-Leucine, N-(1,3-dioxobutyl)-, docking studies could be performed to investigate its potential binding to various protein targets. Studies have been conducted on docking L-leucine to several protein active sites, revealing key binding interactions such as hydrogen bonds and hydrophobic interactions researchgate.net.

The docking process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank them. This can provide initial hypotheses about the binding mode and affinity.

Docking ParameterDescriptionRelevance to L-Leucine, N-(1,3-dioxobutyl)-
Binding PoseThe predicted 3D orientation of the ligand in the protein's active site.Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.
Docking ScoreA numerical value that estimates the binding affinity.Allows for the comparison of different ligands and the prioritization of potential binders.
RMSDRoot-mean-square deviation from a known binding pose (if available).Measures the accuracy of the docking protocol.

While docking provides a rapid assessment of binding, more rigorous methods are needed for accurate prediction of binding affinities. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are advanced computational techniques that can calculate the relative binding free energies of a series of related ligands. These methods involve simulating a non-physical pathway that transforms one ligand into another within the protein's binding site and in solution.

If L-Leucine, N-(1,3-dioxobutyl)- were identified as a potential ligand for a particular protein, FEP or TI could be used to guide its optimization. For example, these methods could predict whether modifying the N-(1,3-dioxobutyl)- group would lead to a more potent binder.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity researchgate.netnih.gov. QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity.

For a class of compounds including L-Leucine, N-(1,3-dioxobutyl)-, a QSAR study would involve synthesizing and testing a series of analogues with variations in their structure. Molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape), would be calculated for each analogue. A QSAR model could then be developed to predict the biological activity of new, untested compounds. This approach is widely used in drug discovery to prioritize synthetic efforts and design more potent molecules nih.govmdpi.com.

A typical workflow for a QSAR study is as follows:

Data Set Collection: A series of compounds with measured biological activity is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: A statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While no specific QSAR models for L-Leucine, N-(1,3-dioxobutyl)- are available, the methodology represents a powerful tool for the future rational design of analogues with desired biological activities.

Cheminformatics and Data Mining for N-Acyl Amino Acid Chemical Space Analysis

Cheminformatics and data mining have become indispensable tools for navigating the vast chemical space of N-acyl amino acids. By applying statistical and computational methods to large datasets of chemical structures and their associated properties, researchers can uncover structure-activity relationships (SAR) and structure-property relationships (SPR), identify novel bioactive compounds, and predict the characteristics of unexplored molecules like L-Leucine, N-(1,3-dioxobutyl)-.

The analysis of the N-acyl amino acid chemical space often begins with the calculation of a wide array of molecular descriptors for each compound. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. For a compound such as L-Leucine, N-(1,3-dioxobutyl)-, these descriptors would capture its molecular weight, lipophilicity (logP), polar surface area, number of rotatable bonds, and hydrogen bond donors and acceptors, among others. Given its beta-dicarbonyl group, specific descriptors related to tautomeric forms and metal-chelating potential would also be highly relevant.

Once these descriptors are calculated for a library of N-acyl amino acids, data mining algorithms can be employed to identify patterns and build predictive models. Techniques such as principal component analysis (PCA) can be used to visualize the distribution of compounds in a multi-dimensional chemical space, revealing clusters of molecules with similar properties. Quantitative Structure-Activity Relationship (QSAR) models, developed using methods like multiple linear regression or machine learning algorithms, can then correlate these descriptors with biological activities or physical properties. nih.gov

A hypothetical cheminformatics workflow for analyzing the chemical space around L-Leucine, N-(1,3-dioxobutyl)- could involve:

Library Generation: Assembling a virtual library of diverse N-acyl amino acids, including variations in the acyl chain and the amino acid residue.

Descriptor Calculation: Computing a comprehensive set of 2D and 3D molecular descriptors for all compounds in the library, including both the keto and enol tautomers of L-Leucine, N-(1,3-dioxobutyl)-.

Chemical Space Visualization: Using dimensionality reduction techniques to map the chemical space and understand the position of L-Leucine, N-(1,3-dioxobutyl)- relative to other N-acyl amino acids.

Predictive Modeling: Building QSAR models based on existing experimental data for related compounds to predict potential biological activities (e.g., enzyme inhibition, receptor binding) or physicochemical properties (e.g., solubility, permeability) of L-Leucine, N-(1,3-dioxobutyl)-.

Such an analysis would provide valuable insights into the novelty of L-Leucine, N-(1,3-dioxobutyl)- and guide the design of future experimental studies.

Table 1: Calculated Molecular Properties of L-Leucine, N-(1,3-dioxobutyl)- and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
L-Leucine, N-(1,3-dioxobutyl)- C10H17NO4215.250.824
N-Acetyl-L-leucineC8H15NO3173.210.523
L-LeucineC6H13NO2131.17-1.523

Note: The properties for L-Leucine, N-(1,3-dioxobutyl)- are predicted based on its structure, while the data for N-Acetyl-L-leucine and L-Leucine are obtained from established chemical databases for comparison. nih.govnih.gov

De Novo Design Approaches for Novel L-Leucine, N-(1,3-dioxobutyl)- Analogs

De novo design aims to create novel molecules with desired properties from scratch, rather than by modifying existing compounds. nih.govnih.gov In the context of L-Leucine, N-(1,3-dioxobutyl)-, de novo design strategies can be employed to generate analogs with potentially enhanced or entirely new functionalities. These approaches can be broadly categorized into structure-based and ligand-based methods.

Structure-Based De Novo Design: If a specific biological target for L-Leucine, N-(1,3-dioxobutyl)- is known or hypothesized, structure-based design can be a powerful tool. This method relies on the three-dimensional structure of the target's binding site. Algorithms can then be used to "grow" molecules within the binding pocket, piece by piece, ensuring a high degree of shape and chemical complementarity. For instance, if L-Leucine, N-(1,3-dioxobutyl)- were to target a metalloenzyme, its beta-dicarbonyl moiety could be strategically positioned to chelate the metal ion, while the L-leucine portion could be modified to optimize interactions with surrounding amino acid residues.

Ligand-Based De Novo Design: In the absence of a known target structure, ligand-based de novo design can be utilized. This approach uses the structure of one or more known active molecules, such as L-Leucine, N-(1,3-dioxobutyl)-, as a template. The design process can involve several strategies:

Fragment-based growing: Starting with a core fragment of the molecule, new chemical moieties are added iteratively to explore novel chemical space while maintaining key pharmacophoric features.

Fragment linking: Two or more fragments, identified from different active molecules or from the fragmentation of a single molecule, are connected with a suitable linker to create a new chemical entity.

Scaffold hopping: The core scaffold of L-Leucine, N-(1,3-dioxobutyl)- could be replaced with a different chemical framework that maintains a similar spatial arrangement of its key functional groups.

Computational tools for de novo design often employ sophisticated algorithms, including genetic algorithms and deep learning models, to explore the vast combinatorial chemical space and prioritize the most promising candidates for synthesis and experimental testing.

Table 2: Potential Modifications for De Novo Design of L-Leucine, N-(1,3-dioxobutyl)- Analogs

Moiety to ModifyPotential ModificationsRationale for Modification
L-Leucine Side Chain - Varying alkyl chain length and branching- Introduction of cyclic or aromatic groupsTo explore different hydrophobic interactions and steric complementarity with a target binding site.
Amino Acid Backbone - Substitution with other natural or unnatural amino acids- Introduction of beta-amino acidsTo alter the conformational preferences and proteolytic stability of the molecule. acs.org
N-Acyl Chain - Modification of the beta-dicarbonyl system (e.g., replacing a ketone with an ester or amide)- Varying the length and substitution of the acyl chainTo modulate the electronic properties, chelating ability, and keto-enol equilibrium of the beta-dicarbonyl moiety.

The systematic application of these computational and theoretical approaches holds significant promise for accelerating the discovery and development of novel compounds derived from L-Leucine, N-(1,3-dioxobutyl)-, leading to new chemical probes, therapeutic agents, or advanced materials.

Strategic Research Applications and Tools Derived from L Leucine, N 1,3 Dioxobutyl

Development of Chemical Probes for Target Deconvolution and Pathway Mapping

The L-leucine scaffold is fundamental in designing chemical probes to investigate biological systems, owing to its role in protein synthesis and metabolic regulation wikipedia.orgyoutube.com. The N-(1,3-dioxobutyl) group provides a versatile chemical handle to attach various reporter or reactive groups, enabling the creation of specialized probes.

Affinity-Based Probes (e.g., photoaffinity labels)

Affinity-based probes are crucial for identifying the protein targets of biologically active molecules and for mapping ligand-binding sites wikipedia.orgnih.gov. L-leucine derivatives have been successfully engineered for this purpose.

A prominent example is the development of L-photo-leucine , a synthetic analog of L-leucine that incorporates a photo-reactive diazirine ring wikipedia.org. This probe can be incorporated into proteins using the cell's natural translational machinery. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which then creates a stable, covalent bond with interacting proteins in close proximity wikipedia.orgfishersci.com. This "photoaffinity labeling" technique allows for the capture and subsequent identification of both stable and transient protein-protein interactions within their native cellular environment wikipedia.orgnih.gov.

While L-Leucine, N-(1,3-dioxobutyl)- is not itself a photoaffinity label, its structure is amenable to modification. The diketone moiety could serve as an attachment point for a photoreactive group, such as a diazirine or benzophenone, thereby converting the molecule into a custom affinity-based probe for studying leucine-binding proteins or enzymes.

Fluorescent Probes for Cellular Imaging

Fluorescent probes are indispensable tools for visualizing biological processes in living cells with high sensitivity and spatiotemporal resolution nih.gov. The L-leucine structure is a common recognition element in probes designed to detect the activity of specific enzymes, particularly Leucine Aminopeptidase (LAP).

LAP is an exopeptidase whose abnormal levels are associated with various diseases, including cancer researchgate.netnih.gov. Researchers have developed a variety of fluorescent and chemiluminescent probes that use an L-leucine residue as a specific substrate for LAP nih.govnih.gov. In a typical design, a fluorophore is attached to the L-leucine, and its fluorescence is initially quenched. Upon enzymatic cleavage of the leucine residue by LAP, the fluorophore is released, resulting in a detectable increase in fluorescence nih.gov.

Examples of L-Leucine-Based Fluorescent Probes:

Probe NameFluorophore GroupMechanism of ActionApplication
DCDHF-Leu2-dicyanomethylene-3-cyano-2,5-dihydrofuran (DCDHF)Cleavage of L-leucine by LAP causes a dramatic increase in fluorescence.LAP detection in cancer cells nih.gov.
DCM-LeuDicyanomethylene-4H-pyran (DCM)L-leucine acts as a recognition moiety and fluorescence quencher; cleavage by LAP restores fluorescence.Cellular imaging of LAP activity nih.gov.
BODIPY-C-LeuAsymmetrical BODIPY dyeLAP cleaves a dipeptide containing L-leucine, triggering an intramolecular conversion that shifts the fluorescence signal.Ratiometric monitoring of LAP in living cells and zebrafish models researchgate.netacs.org.

The N-(1,3-dioxobutyl) group of the title compound could be chemically modified to conjugate a fluorophore, potentially creating novel probes for studying LAP or other leucine-processing enzymes.

Utilization as a Biochemical Marker in Mechanistic Studies of Model Systems

L-leucine is a key biochemical marker, acting as a signaling molecule that indicates protein availability and regulates critical metabolic pathways, most notably the mTOR pathway, which controls protein synthesis and cell growth wikipedia.orgyoutube.comselleckchem.com. The concentration and metabolism of leucine are indicative of cellular nutritional status youtube.com.

Probes derived from L-leucine, such as the fluorescent LAP probes mentioned above, serve as powerful tools in mechanistic studies. By measuring the activity of enzymes like LAP in cell cultures or model organisms, researchers can indirectly monitor physiological or pathological processes where these enzymes are upregulated researchgate.netnih.gov. Therefore, while L-Leucine, N-(1,3-dioxobutyl)- is not a direct marker, it serves as a precursor for creating tools that can detect and quantify the activity of enzymes that are themselves important biochemical markers.

Application as a Scaffold for the Rational Design of Research Reagents

The chemical structure of L-Leucine, N-(1,3-dioxobutyl)- makes it an ideal scaffold for the rational design of new research reagents and compound libraries. It combines a biologically relevant moiety (L-leucine) with a chemically tractable functional group (the β-diketone) .

Biorecognition Element: The L-leucine portion can guide the molecule to interact with a wide range of biological targets, including amino acid transporters, aminoacyl-tRNA synthetases, and enzymes that process leucine-containing substrates.

Chemical Handle: The N-(1,3-dioxobutyl) group is a β-diketone, a versatile functional group in organic synthesis. It can participate in various chemical reactions to attach other molecular fragments, such as reporter tags, crosslinkers, or diverse chemical moieties to build a library for screening purposes mdpi.com.

This modular design allows for the systematic modification of the scaffold to optimize properties like potency, selectivity, and cell permeability, accelerating the development of new chemical tools to probe biological functions.

Role in In Vitro Assay Development and Optimization for Screening Platforms

Derivatives of L-leucine are essential components in the development of in vitro assays, particularly for high-throughput screening (HTS) of enzyme inhibitors or activators nih.govtandfonline.com.

Enzyme Substrates: As seen with LAP, L-leucine conjugated to a reporter group (colorimetric or fluorescent) creates a substrate that allows for sensitive and continuous monitoring of enzyme activity. Such assays are critical for screening large compound libraries to find potential drug candidates nih.gov.

Inhibitors as Tools: Naturally occurring L-leucine derivatives, such as N-palmitoyl-l-leucine, have been identified as inhibitors of specific cellular processes like pre-mRNA splicing. These molecules are used as tools in in vitro assays to dissect the complex machinery of the spliceosome nih.govresearchgate.net.

The development of highly sensitive assays using L-leucine derivatives allows for the use of lower enzyme concentrations, which is a key advantage in HTS for identifying potent inhibitors nih.gov. L-Leucine, N-(1,3-dioxobutyl)- could be used as a starting material to synthesize novel substrates or inhibitors for various enzymatic assays. For example, high-throughput screening methods have been developed for leucine dehydrogenase activity, an important enzyme in biotechnology for synthesizing chiral compounds researchgate.netnih.gov.

Future Perspectives and Emerging Research Avenues for L Leucine, N 1,3 Dioxobutyl

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Pathway Analysis

A deep understanding of the biological role of L-Leucine, N-(1,3-dioxobutyl)- necessitates a holistic view that moves beyond single-target analyses. Systems biology, through the integration of multiple high-throughput "omics" technologies, offers a powerful framework for mapping the intricate molecular pathways influenced by this compound. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to L-Leucine, N-(1,3-dioxobutyl)-. longlabstanford.org

Future research should focus on applying these multi-omics strategies to various cellular and animal models treated with L-Leucine, N-(1,3-dioxobutyl)-. For instance, transcriptomic analysis can identify genes whose expression is altered, while proteomics can reveal changes in protein abundance and post-translational modifications. nih.gov Metabolomics would directly trace the metabolic fate of the compound and its downstream effects on cellular metabolism. nih.gov Integrating these datasets using advanced bioinformatics tools can uncover novel signaling cascades, metabolic fluxes, and gene regulatory networks modulated by L-Leucine, N-(1,3-dioxobutyl)-, providing unprecedented insight into its mechanism of action. nih.govle.ac.uk

Table 1: Potential Applications of Multi-Omics Approaches in L-Leucine, N-(1,3-dioxobutyl)- Research
Omics DisciplineKey TechnologiesPotential Research GoalsExpected Outcomes
Genomics CRISPR-Cas9 Screening, GWASIdentify genetic factors influencing sensitivity or response to the compound.Discovery of genes and genetic variants that mediate the compound's effects.
Transcriptomics RNA-Seq, MicroarraysProfile genome-wide changes in gene expression following exposure.Identification of target genes and regulatory pathways. nih.gov
Proteomics Mass Spectrometry (MS)Quantify changes in the proteome and post-translational modifications.Elucidation of protein interaction networks and signaling pathways. nih.gov
Metabolomics GC-MS, LC-MSTrace the metabolic fate and downstream metabolic impact of the compound.Mapping of metabolic pathways and identification of novel bioactive metabolites. frontiersin.org

Development of Advanced In Vitro and Ex Vivo Organotypic Models for Mechanistic Elucidation

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues, limiting their predictive power. mdpi.com The future of mechanistic studies for compounds like L-Leucine, N-(1,3-dioxobutyl)- lies in the development and application of advanced three-dimensional (3D) models, such as organoids and organ-on-a-chip (OOC) systems. mdpi.comaltex.org These models better mimic the cytoarchitecture and physiological responses of human organs. nih.gov

For example, intestinal organoids could be used to study the compound's effects on gut health and host-microbe interactions. mdpi.com Liver-on-a-chip platforms could provide insights into its metabolism and potential hepatotoxicity, while neuronal organoids could help elucidate its role in the central nervous system. mdpi.com These advanced in vitro and ex vivo models offer a more physiologically relevant context to investigate the specific cellular and molecular targets of L-Leucine, N-(1,3-dioxobutyl)-, bridging the gap between simple cell culture and complex in vivo studies. nih.gov

Table 2: Advanced In Vitro Models for Studying L-Leucine, N-(1,3-dioxobutyl)-
Model TypeDescriptionPotential Application
Organoids Self-organizing 3D cell cultures derived from stem cells that mimic organ structure and function. mdpi.comInvestigating tissue-specific effects in models of the intestine, brain, or liver.
Organ-on-a-Chip (OOC) Microfluidic devices containing living cells that replicate the physiological functions of organs or organ systems. mdpi.comStudying pharmacokinetics, multi-organ interactions, and mechanistic pathways.
Spheroids 3D aggregates of cells that mimic the microenvironment of tumors or tissues.Screening for potential anti-cancer activity or effects on cell-cell communication.
Ex Vivo Slice Cultures Thin sections of living tissue maintained in culture, preserving the native cellular organization. nih.govStudying effects on intact neural circuits or other complex tissue structures. nih.gov

Exploration of Non-Canonical Biological Functions in understudied model organisms

While much biomedical research relies on a few well-established model organisms, exploring the effects of L-Leucine, N-(1,3-dioxobutyl)- in understudied organisms could reveal novel, or "non-canonical," biological functions. researchgate.netnih.gov Many N-acyl amino acids have been identified in a wide range of species, including insects like Drosophila melanogaster, suggesting conserved but potentially diverse roles across phylogeny. nih.gov

Investigating the impact of L-Leucine, N-(1,3-dioxobutyl)- in organisms such as zebrafish (Danio rerio) for developmental studies, fruit flies (Drosophila melanogaster) for neurobiology and metabolism, or nematodes (Caenorhabditis elegans) for aging research could provide rapid and valuable insights. These organisms offer powerful genetic tools and shorter life cycles, facilitating high-throughput screening and the identification of fundamental pathways that may be conserved in mammals. Such an approach could uncover unexpected roles for this N-acyl amino acid in processes beyond what is currently anticipated from studies in conventional models.

Challenges in Advancing Fundamental Understanding of N-Acyl Amino Acids in Complex Biological Systems

Despite the promise, significant challenges remain in advancing the fundamental understanding of N-acyl amino acids, including L-Leucine, N-(1,3-dioxobutyl)-. A primary hurdle is the sheer chemical diversity of this lipid family; theoretically, any amino acid can combine with any fatty acid, creating a vast number of potential signaling molecules whose individual functions are largely unknown. mdpi.com This complexity makes comprehensive profiling and functional characterization a formidable task.

Further challenges include:

Synthesis and Availability: The chemical synthesis of specific N-acyl amino acids can be complex, limiting the availability of pure compounds for research. researchgate.netresearchgate.net

Metabolic Instability: The biosynthesis and degradation pathways for many N-acyl amino acids are not fully characterized, making it difficult to study the unmodified compound in vivo. nih.govnih.gov

Analytical Detection: Detecting and accurately quantifying low-abundance N-acyl amino acids in complex biological samples requires highly sensitive and specific analytical techniques.

Functional Redundancy: Different N-acyl amino acids may have overlapping functions or interact with the same molecular targets, complicating the attribution of a specific biological effect to a single compound. nih.gov

Overcoming these obstacles will require the development of novel synthetic strategies, advanced analytical platforms, and sophisticated biological assays to dissect the specific contributions of individual N-acyl amino acids within a complex biological system.

Interdisciplinary Research Collaborations and Open Science Initiatives for N-Acyl Amino Acid Research

The multifaceted nature of N-acyl amino acid research necessitates a highly interdisciplinary approach. Progress in understanding L-Leucine, N-(1,3-dioxobutyl)- will depend on collaborations between chemists, biochemists, cell biologists, physiologists, and computational biologists. longlabstanford.org Chemists are needed to synthesize the compound and its analogs, while biochemists can identify the enzymes involved in its metabolism. longlabstanford.orgresearchgate.net Biologists can then use advanced models to probe its function, and computational scientists can integrate the resulting large datasets. nih.gov

Furthermore, embracing open science principles will be crucial for accelerating discovery. mcgill.ca Open science initiatives, such as public data repositories, open-access publishing, and the sharing of research tools and protocols, can prevent the duplication of effort and foster a more collaborative research environment. rti.org By making data and findings related to L-Leucine, N-(1,3-dioxobutyl)- and other N-acyl amino acids freely available, the scientific community can collectively build a more complete understanding of this important class of molecules and expedite the translation of fundamental discoveries into potential therapeutic applications. mcgill.ca

Q & A

Q. What experimental conditions optimize the synthesis of L-Leucine, N-(1,3-dioxobutyl)- to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters such as reaction temperature (e.g., 212–213°C melting point suggests thermal stability ), solvent polarity (to solubilize intermediates), and stoichiometric ratios of reagents. Kinetic studies using HPLC or LC-MS can monitor reaction progress, prioritizing retention times and peak integration for purity assessment . Safety protocols, including glove use and ventilation, are critical due to potential decomposition hazards .

  • Key Variables Table :

ParameterRecommended RangeAnalytical Validation Method
Temperature20–25°C (ambient)Differential Scanning Calorimetry (DSC)
SolventDichloromethane/THFNMR solvent suppression
CatalystPyBOP/HOBtFT-IR for intermediate tracking

Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation of L-Leucine, N-(1,3-dioxobutyl)-?

  • Methodological Answer :
  • NMR : Prioritize 1^1H and 13^13C NMR to confirm the acetylated leucine backbone and dioxobutyl moiety. Key markers include δ 1.6–2.0 ppm (CH3_3 groups) and δ 4.2–4.5 ppm (amide protons) .
  • MS : High-resolution ESI-MS can validate the molecular ion peak (C26_26H46_{46}N4_4O4_4, m/z 478.67 ), while fragmentation patterns distinguish regioisomers.
  • HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for L-Leucine, N-(1,3-dioxobutyl)- across different cellular models?

  • Methodological Answer : Contradictions often arise from variability in cell lines, assay conditions, or metabolite interference. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant ) to design comparative studies:

Standardize assays : Use identical cell passage numbers and serum-free media to minimize confounding factors.

Control for metabolism : Incorporate isotopically labeled analogs (e.g., 13^{13}C-leucine) to track intracellular degradation via LC-MS/MS .

Meta-analysis : Cross-reference data with databases like NIST Chemistry WebBook to identify outliers or methodological biases.

Q. What strategies ensure reproducibility when studying the kinetic stability of L-Leucine, N-(1,3-dioxobutyl)- under physiological conditions?

  • Methodological Answer : Reproducibility requires rigorous documentation of:
  • Buffer composition : Simulate physiological pH (3.30 ± 0.10 pKa ) using phosphate-buffered saline (PBS).

  • Temperature gradients : Use water baths or thermostatted reactors to maintain 37°C ± 0.1°C.

  • Decomposition monitoring : Employ time-resolved fluorescence or UV-Vis spectroscopy to detect byproducts (e.g., diketones) .

  • Data transparency : Publish raw spectra and chromatograms in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

    • Stability Testing Protocol :
     1. Prepare 1 mM solution in PBS (pH 7.4).  
     2. Aliquot into amber vials to prevent photodegradation.  
     3. Sample at t = 0, 24, 48, 72 hrs for LC-MS analysis.  
     4. Quantify degradation using area-under-curve (AUC) normalization [[16]].  

Data Contradiction Analysis Framework

StepActionEvidence Source
1. Identify discrepanciesCompare reported melting points, bioactivity EC50_{50} values
2. Assess methodologyEvaluate HPLC gradients, detection limits
3. Replicate key experimentsFollow documented protocols with independent validation
4. Publish correctionsUse post-publication platforms (e.g., PubPeer)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.